1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10043835
InChI: InChI=1S/C18H15ClN6/c19-16-6-2-1-5-14(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-13-4-3-7-20-8-13/h1-8,10,12H,9,11H2,(H,21,22,23)
SMILES: C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl
Molecular Formula: C18H15ClN6
Molecular Weight: 350.8 g/mol

1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC10043835

Molecular Formula: C18H15ClN6

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C18H15ClN6
Molecular Weight 350.8 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C18H15ClN6/c19-16-6-2-1-5-14(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-13-4-3-7-20-8-13/h1-8,10,12H,9,11H2,(H,21,22,23)
Standard InChI Key VCNFNDHGPNTQCL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl
Canonical SMILES C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl

Introduction

1-(2-Chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C18_{18}H15_{15}ClN6_{6} and a molecular weight of 350.8 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties, including potential applications in drug development.

Synthesis and Characterization

The synthesis of 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray diffraction can be used to confirm the structure and purity of the compound.

Potential Biological Activities

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as kinase inhibitors and other pharmacological activities. While specific biological data for 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, its structural features suggest it could be explored for similar applications.

Research Findings and Future Directions

Research on pyrazolo[3,4-d]pyrimidine compounds often focuses on their potential as drug candidates due to their ability to interact with biological targets. Future studies on 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could involve in vitro and in vivo assays to assess its pharmacokinetic properties, efficacy, and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator